(4R)-Hept-2-en-4-ol

Chiral Synthesis Enantiomeric Excess Absolute Configuration

(4R)-Hept-2-en-4-ol (CAS: 821785-01-7) is a chiral secondary allylic alcohol with a seven-carbon backbone, a stereocenter at the C4 position in the (R)-configuration, and a carbon-carbon double bond between C2 and C3. The compound belongs to the class of unsaturated fatty alcohols and serves primarily as a chiral building block in organic synthesis, with potential applications in fragrance and pharmaceutical intermediates.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 821785-01-7
Cat. No. B14214003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-Hept-2-en-4-ol
CAS821785-01-7
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCCC(C=CC)O
InChIInChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3/t7-/m0/s1
InChIKeyDODCYMXUZOEOQF-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4R)-Hept-2-en-4-ol (CAS 821785-01-7): A Chiral Secondary Allylic Alcohol Building Block


(4R)-Hept-2-en-4-ol (CAS: 821785-01-7) is a chiral secondary allylic alcohol with a seven-carbon backbone, a stereocenter at the C4 position in the (R)-configuration, and a carbon-carbon double bond between C2 and C3 [1]. The compound belongs to the class of unsaturated fatty alcohols and serves primarily as a chiral building block in organic synthesis, with potential applications in fragrance and pharmaceutical intermediates [1]. Its molecular formula is C₇H₁₄O, with a molecular weight of 114.19 g/mol and a computed LogP of 1.7 [1]. The compound is distinct from its racemic mixture (2-Hepten-4-ol, CAS 4798-59-8) and other stereoisomers due to its defined absolute configuration.

Why Generic or Racemic Hept-2-en-4-ol Cannot Substitute for (4R)-Hept-2-en-4-ol in Stereoselective Applications


The specific (4R) absolute configuration of this chiral allylic alcohol is critical for applications requiring stereochemical fidelity. A racemic mixture (±)-Hept-2-en-4-ol or the (4S)-enantiomer cannot be substituted in asymmetric syntheses, chiral chromatography applications, or structure-activity relationship studies where the spatial orientation of the hydroxyl group dictates downstream molecular interactions [1]. While the physicochemical properties (boiling point ~153°C, LogP 1.7) are identical between enantiomers, the biological and catalytic recognition events are stereospecific. For example, lipase-mediated kinetic resolution studies on structurally analogous secondary allylic alcohols demonstrate that enantioselectivity is highly dependent on the substrate's specific stereochemistry, with some substrates achieving >97% enantiomeric excess while others show poor discrimination [2]. Procuring the defined (4R)-enantiomer eliminates the need for in-house chiral separation, ensuring reproducibility in stereoselective synthetic sequences.

Quantitative Differentiation Evidence for (4R)-Hept-2-en-4-ol Relative to Analogs


Stereochemical Purity: (4R)-Hept-2-en-4-ol vs. Racemic 2-Hepten-4-ol

The (4R)-Hept-2-en-4-ol compound possesses a defined (R)-absolute configuration at the C4 stereocenter, contrasting with the racemic mixture (2-Hepten-4-ol, CAS 4798-59-8), which is an equimolar mixture of (R) and (S) enantiomers [1]. The InChIKey for (4R)-Hept-2-en-4-ol is DODCYMXUZOEOQF-ZETCQYMHSA-N, whereas the racemate has a distinct InChIKey (DODCYMXUZOEOQF-HWKANZROSA-N) [1].

Chiral Synthesis Enantiomeric Excess Absolute Configuration

Enantioselective Biocatalytic Synthesis: (4R)-Hept-2-en-4-ol Precursor Formation

Lipase-catalyzed kinetic resolution studies on the structurally analogous substrate (±)-6-methylhept-2-en-4-ol demonstrate variable enantioselectivity. Novozym 435 (Candida antarctica lipase B) and Amano PS (Burkholderia cepacia lipase) exhibited low enantioselectivity for this substrate, in contrast to substrates like (±)-hept-1-en-3-ol, which achieved 97-100% ee for the remaining alcohol and 91-100% ee for the formed ester after 4-8 hours [1].

Biocatalysis Enzymatic Resolution Green Chemistry

Volatility and Physicochemical Profile: (4R)-Hept-2-en-4-ol vs. Saturated Analog 4-Heptanol

As an unsaturated allylic alcohol, (4R)-Hept-2-en-4-ol possesses a carbon-carbon double bond that imparts distinct volatility and odor characteristics compared to its saturated counterpart, 4-Heptanol (CAS 589-55-9). The boiling point of the target compound is approximately 153°C at 760 mmHg [1], whereas 4-Heptanol has a reported boiling point of 156-157°C and a molecular weight of 116.20 g/mol [2]. The presence of the double bond in (4R)-Hept-2-en-4-ol (C₇H₁₄O, MW 114.19) versus the fully saturated 4-Heptanol (C₇H₁₆O, MW 116.20) results in a lower molecular weight and different hydrogen bonding capabilities [1][2].

Volatile Organic Compounds Flavor Chemistry Headspace Analysis

Optimal Application Scenarios for Procuring (4R)-Hept-2-en-4-ol


Stereospecific Synthesis of Chiral Pharmaceutical Intermediates

When a synthetic route requires a defined (R)-configured secondary allylic alcohol as a chiral pool starting material or key intermediate, (4R)-Hept-2-en-4-ol provides the requisite stereochemical purity without the need for in-house resolution [1]. The (4R)-enantiomer serves as a valuable building block in the asymmetric synthesis of more complex chiral molecules, such as pheromones, terpenoids, and bioactive natural product analogs, where the (R)-configuration at the alcohol-bearing carbon is critical for downstream biological activity [2].

Chiral Chromatography and Analytical Method Development

The defined (4R)-stereochemistry of this compound makes it suitable as a reference standard for chiral HPLC or GC method development. Its distinct InChIKey and absolute configuration facilitate accurate identification and quantification in complex mixtures, such as essential oils or fermentation broths, where racemic or other stereoisomeric forms may co-elute or produce ambiguous signals [1].

Fragrance and Flavor Research Requiring Defined Stereochemistry

In olfaction and taste receptor studies, the specific (R)-enantiomer may exhibit a different odor threshold or character compared to the (S)-enantiomer or racemic mixture. (4R)-Hept-2-en-4-ol allows researchers to isolate and study the stereospecific contribution of this allylic alcohol to overall aroma profiles, an essential factor in high-precision fragrance reconstitution and flavor formulation [1].

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